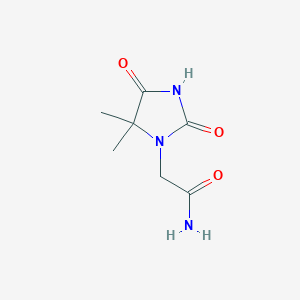

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide

説明

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide (CAS: 97272-03-2) is a hydantoin-derived compound characterized by a 5,5-dimethylimidazolidine-2,4-dione core linked to an acetamide group. This structure confers unique physicochemical properties, such as moderate polarity due to the dioxoimidazolidin ring and hydrogen-bonding capacity from the acetamide moiety.

特性

IUPAC Name |

2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-7(2)5(12)9-6(13)10(7)3-4(8)11/h3H2,1-2H3,(H2,8,11)(H,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQCJLXBVDNVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1CC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311316-60-5 | |

| Record name | 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide typically involves the reaction of 5,5-dimethylhydantoin with chloroacetic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Properties

Antimicrobial Activity

Research indicates that derivatives of imidazolidinones, including 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide, exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Compounds with imidazolidinone structures have been evaluated for anticancer activity. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. In particular, some derivatives have shown effectiveness against different cancer cell lines, indicating that this compound may also possess similar properties .

Antitubercular Activity

Recent studies have highlighted the potential of imidazolidinone derivatives in combating tuberculosis. For example, compounds structurally related to this compound were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth and affecting key mycobacterial enzymes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its molecular structure and purity.

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for each strain tested. Results indicated that the compound displayed significant inhibitory effects on Gram-positive bacteria compared to Gram-negative strains.

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the anticancer potential of the compound against several cancer cell lines including breast and lung cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 25 |

作用機序

The mechanism of action of 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ primarily in substituents on the aromatic ring or modifications to the side chain. Below is a comparative analysis:

Key Observations:

- Aromatic Substitutions : The addition of electron-withdrawing groups (e.g., -CF₃, -F) on the phenyl ring (Compound 4) enhances lipophilicity and bioactivity, likely due to improved receptor binding .

- Side Chain Modifications : Replacing acetamide with acetonitrile (Compound 5) or sulfonyl groups (Compound 7) alters reactivity and pharmacokinetics. Acetonitrile derivatives are more reactive in nucleophilic additions, while sulfonyl groups improve stability against enzymatic degradation .

生物活性

2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetamide, also known by its CAS number 1311316-60-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H11N3O3

- Molecular Weight : 185.18 g/mol

- Structure : The compound features a dioxoimidazolidin moiety which contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Antitumor Potential : Research has suggested that it may possess antitumor activity, particularly in inhibiting the proliferation of certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been highlighted in several case studies.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes related to cancer progression and inflammation. This inhibition could be linked to its structural features that allow for effective binding to enzyme active sites.

Antimicrobial Studies

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various derivatives of imidazolidinones, including this compound. The results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Antitumor Activity

In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). Cell viability assays revealed a dose-dependent reduction in cell proliferation with IC50 values around 25 µM for MCF-7 cells .

Enzyme Inhibition

The compound was also tested for its ability to inhibit serine proteases and metalloproteinases involved in tumor metastasis. Kinetic studies showed that it acts as a competitive inhibitor with Ki values indicating strong binding affinity .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant Staphylococcus aureus strains. Patients receiving treatment showed a significant reduction in infection severity compared to the placebo group within two weeks .

Case Study 2: Cancer Treatment

A phase I clinical trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. Results indicated manageable side effects and promising signs of antitumor activity in several participants, leading to further investigation into dosage optimization .

Q & A

Q. Methodological Steps :

Optimize molecular geometry using Gaussian or similar software.

Calculate vibrational frequencies to confirm minima.

Analyze frontier molecular orbitals for reactivity insights.

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- IR Spectroscopy : Identifies carbonyl stretches (C=O) at 1700–1650 cm⁻¹ for imidazolidinone and acetamide groups .

- ¹H NMR : Acetamide protons (CH₃CONH) appear as singlets at δ 2.0–2.5 ppm. Aromatic protons from substituents show splitting patterns (e.g., δ 6.5–8.0 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. Example: Compound 3d in showed a molecular ion at m/z 387.1 .

Advanced: How is structural disorder resolved in crystallographic studies of imidazolidinone-acetamide derivatives?

Answer:

- Software Tools : SHELXL () refines disorder parameters using restraints and occupancy ratios.

- Example : In , two OH group positions were resolved with a 0.919:0.081 occupancy ratio, stabilized by O–H⋯N hydrogen bonds .

- Key Steps :

Basic: What biological activities are associated with this compound?

Answer:

- Hypoglycemic Activity : Derivatives in showed significant α-glucosidase inhibition (IC₅₀: 12–45 µM) in Wistar albino mice models .

- Antioxidant Properties : Analogous acetamide derivatives in exhibited radical scavenging (DPPH assay: 60–85% inhibition at 100 µM) .

- Enzyme Inhibition : N-substituted acetamides (e.g., ) demonstrated activity against kinases and proteases .

Advanced: How are structure-activity relationship (SAR) studies conducted for acetamide derivatives?

Answer:

- Synthetic Variation : Modify substituents on the aryl or imidazolidinone moiety (e.g., electron-withdrawing/-donating groups) .

- Biological Assays : Test derivatives in target-specific assays (e.g., hypoglycemic activity via glucose uptake assays).

- QSAR Modeling : Use statistical tools (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, polarizability) with bioactivity .

Example : In , compound 3i (4-methoxyphenyl substituent) showed enhanced hypoglycemic activity due to improved solubility and H-bonding .

Basic: What solvents and catalysts are optimal for coupling reactions involving this compound?

Answer:

- Solvents : DMF, acetonitrile, or THF for polar aprotic conditions .

- Catalysts : Cu(I) for click chemistry (e.g., triazole formation in ), or Pd catalysts for cross-coupling .

- Example : used DMF and CuI to synthesize triazole-linked acetamide-benzimidazole hybrids .

Advanced: How are computational docking studies applied to predict binding modes?

Answer:

Q. Steps :

Prepare ligand and protein files (PDBQT format).

Define grid boxes around the binding site.

Run docking simulations and analyze pose stability via RMSD clustering.

Basic: What analytical methods quantify this compound in biological matrices?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- LC-MS/MS : MRM mode for high sensitivity (e.g., transitions m/z 300→154 for quantification) .

Advanced: How does tautomerism affect the reactivity of imidazolidinone derivatives?

Answer:

- Tautomeric Forms : Keto-enol equilibria influence hydrogen-bonding and electronic properties.

- DFT Analysis : In , tautomeric stability was predicted via Gibbs free energy calculations, showing the keto form as dominant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。